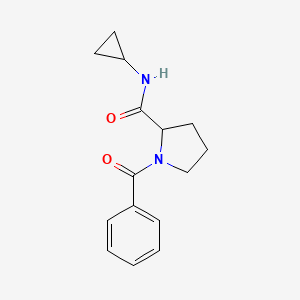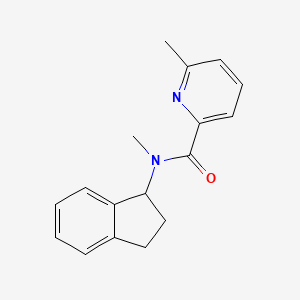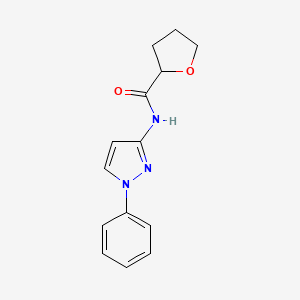
1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide, also known as BTCP, is a synthetic compound that belongs to the class of phenylpiperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique pharmacological properties.
作用機序
1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide acts as a potent agonist of the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. It has been shown to bind to the receptor with high affinity and activate downstream signaling pathways, leading to the release of endogenous opioids such as enkephalins and endorphins. 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide also exhibits some affinity for the delta-opioid receptor, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide produces a range of biochemical and physiological effects in the body, including analgesia, sedation, respiratory depression, and euphoria. It has been shown to be effective in reducing acute and chronic pain in animal models, without producing significant side effects such as tolerance, dependence, or addiction. 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide has also been shown to decrease the release of dopamine in the brain, which may contribute to its anti-addictive properties.
実験室実験の利点と制限
1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the mu-opioid receptor, its ease of synthesis, and its relatively low cost. However, it also has some limitations, including its potential for abuse and addiction, its potential for respiratory depression and other side effects, and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide, including the development of new pain management drugs based on its structure and pharmacology, the investigation of its potential applications in the treatment of drug addiction and withdrawal symptoms, and the exploration of its mechanisms of action and interactions with other neurotransmitter systems. Other potential directions for research include the development of new synthetic methods for the production of 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide and the investigation of its potential for use in other fields, such as materials science and nanotechnology.
合成法
The synthesis of 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide involves the reaction of cyclopropylamine with 1-benzoyl-2-pyrrolidinone in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide as a white crystalline powder with a melting point of 172-174°C. The purity of 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide can be confirmed by proton nuclear magnetic resonance (1H-NMR) and mass spectrometry (MS) analysis.
科学的研究の応用
1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent analgesic and anesthetic properties, making it a promising candidate for the development of new pain management drugs. 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide has also been studied for its potential applications in the treatment of drug addiction and withdrawal symptoms. It has been shown to reduce the symptoms of opioid withdrawal and decrease drug-seeking behavior in animal models.
特性
IUPAC Name |
1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14(16-12-8-9-12)13-7-4-10-17(13)15(19)11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHBNJWDRYILGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)

![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)

![(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)

![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)
![Cyclobutyl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494106.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7494114.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7494117.png)